5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride
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Overview
Description
5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride is a chemical compound with the molecular formula C11H15N3·2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, such as 5-amino-pyrazoles, are often used in the synthesis of biologically active compounds, particularly diverse heterocyclic scaffolds . These compounds have been found to have various biological and pharmacological activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets through a variety of mechanisms, depending on the specific structure of the derivative and the nature of the target .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that pyrazole derivatives can have a wide range of effects, depending on their specific structure and the nature of their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methylpyrazole: Similar in structure but lacks the benzyl group, which may affect its biological activity and chemical reactivity.
4-Amino-1-methylpyrazole: Another close analog, differing in the position of the amino group, which can influence its interaction with biological targets.
Uniqueness
5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride is unique due to the presence of the benzyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its effectiveness as a pharmaceutical intermediate and its versatility in organic synthesis .
Properties
IUPAC Name |
5-benzyl-1-methylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-14-11(10(12)8-13-14)7-9-5-3-2-4-6-9;;/h2-6,8H,7,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXWGEYXZLBHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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